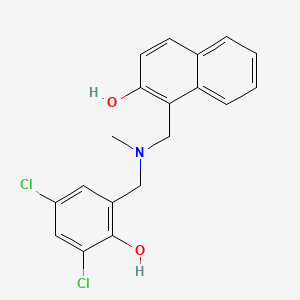![molecular formula C9H14 B14159806 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-72-4](/img/structure/B14159806.png)
Syn-Tricyclo[6.1.0.02,4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syn-Tricyclo[61002,4]nonane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves complex organic reactions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields tricyclo[4.3.0.0]nonane-4,5-dione, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like thallium(III) nitrate.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Hydrogenation using platinum oxide as a catalyst.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with thallium(III) nitrate yields tricyclo[4.3.0.0]nonane-4,5-dione .
科学的研究の応用
Syn-Tricyclo[6.1.0.02,4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Syn-Tricyclo[6.1.0.02,4]nonane involves its interaction with molecular targets through its rigid and spatially defined structure. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: Shares a similar polycyclic structure but with different ring connectivity.
Tricyclo[3.2.2.0]nonene: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
81969-72-4 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
InChIキー |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2C3CC3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



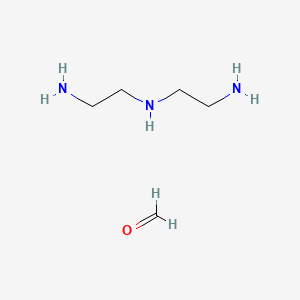

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
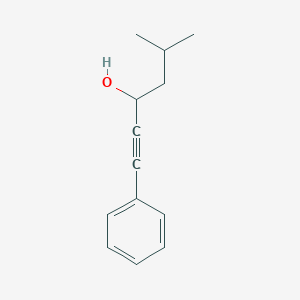

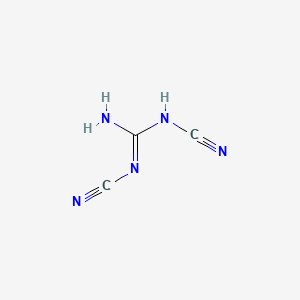

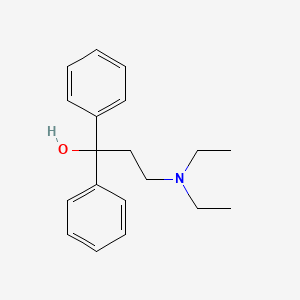
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)

![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
